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Abstract
This technical guide provides an in-depth analysis of the quantum chemical properties of 1,3,5-
Tribromobenzene (TBB), a molecule of significant interest in organic synthesis and as a

precursor for various advanced materials. Leveraging Density Functional Theory (DFT)

calculations, this paper details the molecular geometry, vibrational spectra, electronic

characteristics, and nuclear magnetic resonance (NMR) chemical shifts of TBB. The

methodologies employed in these computational investigations are thoroughly outlined to

ensure reproducibility. Key quantitative data are systematically presented in tabular format for

clarity and comparative analysis. Furthermore, logical and experimental workflows are

visualized using Graphviz diagrams to illustrate the relationships between computational inputs

and outputs. This guide serves as a comprehensive resource for researchers and professionals

seeking to understand and utilize the physicochemical properties of 1,3,5-Tribromobenzene in

their work.

Introduction
1,3,5-Tribromobenzene (TBB) is a symmetrically substituted aromatic hydrocarbon that serves

as a critical building block in numerous synthetic processes. Its unique structure, featuring

three bromine atoms on a benzene ring, imparts specific reactivity, making it a valuable

precursor in palladium-catalyzed cross-coupling reactions and the synthesis of complex organic

molecules, including active pharmaceutical ingredients (APIs). Understanding the fundamental
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quantum chemical properties of TBB is paramount for predicting its reactivity, stability, and

spectroscopic behavior.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens

through which to examine molecules at the atomic level. By solving approximations of the

Schrödinger equation, DFT allows for the precise calculation of molecular properties such as

equilibrium geometry, vibrational frequencies, and electronic structure. This guide summarizes

the findings of a combined experimental and theoretical study on TBB, providing a foundational

dataset for future research and application development.[1]

Computational Methodology
The primary computational approach detailed in the cited literature involves Density Functional

Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in

studying electronic structures.[2]

Experimental Protocols:

Software: The calculations were performed using the GAUSSIAN 09W software package.[1]

Method: The DFT calculations employed Becke's three-parameter hybrid functional

combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2]

Basis Set: The molecular geometry, vibrational frequencies, and other properties of 1,3,5-
Tribromobenzene in its ground state were calculated using the 6-31++G(d,p) and 6-311G++

(d,p) basis sets.[1][2] These basis sets provide a flexible description of the electron

distribution, which is crucial for obtaining accurate results.

Analysis Performed:

Geometry Optimization: The molecular structure was fully optimized to find the lowest

energy conformation.

Frequency Analysis: Vibrational frequencies were calculated to confirm the optimized

structure as a true minimum on the potential energy surface and to enable the assignment

of infrared and Raman spectra.
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NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts were computed.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest

Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap was conducted.

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate

intramolecular interactions, charge delocalization, and hyperconjugative effects.[1][2]

Thermodynamic Properties: Thermodynamic functions such as heat capacity, entropy, and

enthalpy were calculated at different temperatures.[2][3]
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Computational Setup

Calculation

Analysis & Output

Initial Structure
(1,3,5-Tribromobenzene)

Method Selection
(DFT: B3LYP)

Basis Set Selection
(e.g., 6-311G++(d,p))

Geometry
Optimization

Frequency
Calculation

Property Calculations
(NMR, NBO, HOMO-LUMO)

Optimized Geometry
(Bond Lengths, Angles)

Vibrational Spectra
(IR, Raman)

NMR Chemical Shifts

Electronic Properties
(Reactivity, Stability)

Click to download full resolution via product page

A high-level workflow for computational analysis.

Results and Discussion
Molecular Geometry
The molecular structure of TBB was optimized, and the calculations confirm a planar geometry.

The study notes that the molecule belongs to the C1 point group symmetry.[1][2] The optimized
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geometric parameters, including bond lengths and bond angles, show excellent agreement with

available experimental data, validating the chosen computational method.[2]

Table 1: Selected Optimized Geometric Parameters for 1,3,5-Tribromobenzene

Parameter Bond/Angle Calculated Value (Å or °)[2]

Bond Lengths C1-Br7 1.882

C3-Br8 1.882

C5-Br9 1.882

C1-C2 1.393

C2-C3 1.393

C-H ~1.08

Bond Angles C2-C1-C6 120.0

C1-C2-C3 120.0

C2-C1-Br7 120.0

C6-C1-Br7 120.0

Note: Atom numbering may vary based on the computational output file. The values represent

the symmetric nature of the molecule.

Vibrational Analysis
The vibrational spectra of TBB were analyzed through both FT-IR and FT-Raman spectroscopy,

with theoretical calculations providing a basis for the assignment of fundamental vibrational

modes. The molecule, consisting of 12 atoms, is expected to have 30 normal modes of

vibration.[2][3] The calculated frequencies are generally in good agreement with the

experimental spectra.[2]

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for 1,3,5-Tribromobenzene
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Experimental FT-
IR[2]

Experimental FT-
Raman[2]

Calculated (B3LYP)
[2]

Assignment

3099 3057 3075 C-H Stretching

1765 1753 1759 C-C Stretching

1550 1547 1549 C-C Stretching

1102 1105 1104 C-H In-plane bending

853 850 851
C-H Out-of-plane

bending

670 631 650 C-Br Stretching

Note: Frequencies are in cm⁻¹. Assignments are based on the primary modes of vibration.

The C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.[2] The C-C

stretching modes within the aromatic ring and the characteristic C-Br stretching and bending

vibrations were also identified and assigned. The fact that these modes are both IR and Raman

active suggests the molecule has a non-centrosymmetric structure, which is a prerequisite for

non-linear optical (NLO) applications.[1][2]

NMR Spectroscopy
Theoretical calculations of ¹H and ¹³C NMR chemical shifts provide valuable insight into the

electronic environment of the nuclei. The calculated values show a good correlation with

experimental data.

Table 3: Theoretical and Experimental NMR Chemical Shifts (ppm) for 1,3,5-Tribromobenzene

Nucleus Atom
Calculated (B3LYP)
[1]

Experimental[1]

¹H NMR H10, H11, H12 6.49 7.6 (approx.)

¹³C NMR C1, C3, C5 (C-Br) 118.01 93.5

C2, C4, C6 (C-H) 137.53 134.0
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Note: Discrepancies between calculated and experimental values can arise from solvent effects

and the inherent approximations in the theoretical methods.[4]

Electronic Properties and Reactivity
The electronic characteristics of TBB were investigated by analyzing its frontier molecular

orbitals, HOMO and LUMO. The energy difference between these orbitals, known as the

HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability.[5]

Table 4: Calculated Electronic and Thermodynamic Properties

Property Value

HOMO Energy -7.02 eV[1]

LUMO Energy -0.73 eV[1]

HOMO-LUMO Gap (ΔE) 6.29 eV[1]

Dipole Moment 0.00 D

Heat Capacity (Cºp,m) 38.65 Cal/Mol-Kelvin[2]

Entropy (Sºm) 91.19 Cal/Mol-Kelvin[2]

Enthalpy (Hºm) 16.59 KCal/Mol[2]

Calculations performed at the B3LYP/6-311G++(d,p) level.

The relatively large HOMO-LUMO gap of 6.29 eV indicates high kinetic stability and low

chemical reactivity.[6] The distribution of the HOMO and LUMO orbitals across the molecule

reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. This

information is crucial for predicting the outcomes of chemical reactions involving TBB. The

analysis suggests that TBB's non-centrosymmetric nature and electronic properties make it a

candidate for NLO applications.[2]
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Relationship of DFT Inputs to Calculated Properties
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Mapping computational inputs to key outputs.

Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized

bonds and lone pairs, revealing charge delocalization and intramolecular interactions.[7] For

TBB, this analysis highlights hyperconjugative interactions between the lone pair orbitals of the

bromine atoms and the antibonding orbitals of the carbon-carbon bonds within the benzene

ring (e.g., LP(Br) -> σ*(C-C)).[2] These interactions contribute to the overall stability of the

molecule and influence its electronic structure. The delocalization of electron density from the

bromine atoms to the ring is a key factor in determining the molecule's reactivity patterns.[2]

Conclusion
This technical guide has detailed the comprehensive quantum chemical investigation of 1,3,5-
Tribromobenzene using Density Functional Theory. The computational results, including

optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties,

are in strong agreement with experimental findings, underscoring the predictive power of the

B3LYP functional for this class of molecules.

The key takeaways for researchers and drug development professionals are:
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Structural Integrity: The planar and highly symmetric structure of TBB is computationally

confirmed.

Spectroscopic Fingerprints: The provided theoretical IR, Raman, and NMR data serve as a

reliable reference for the characterization of TBB and its derivatives.

Reactivity Insights: The large HOMO-LUMO gap signifies high stability, while NBO analysis

elucidates the electronic interactions that govern its reactivity in synthetic applications.

Potential Applications: The non-centrosymmetric nature of TBB suggests potential utility in

the field of non-linear optics.

The data and methodologies presented herein provide a robust foundation for further

computational and experimental studies, facilitating the rational design of new synthetic

pathways and novel materials based on the 1,3,5-tribromobenzene scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b165230#quantum-chemical-investigations-of-1-3-5-
tribromobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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